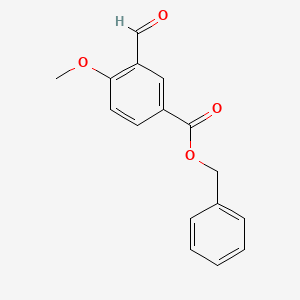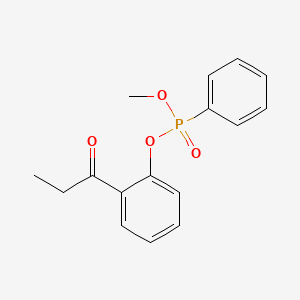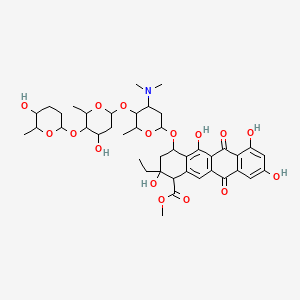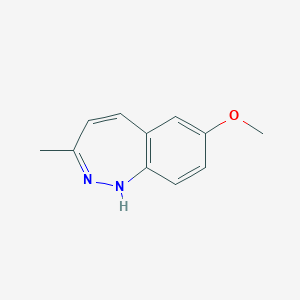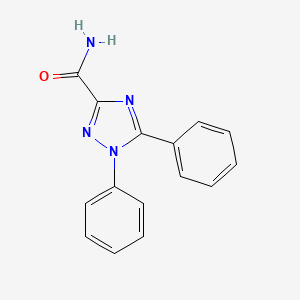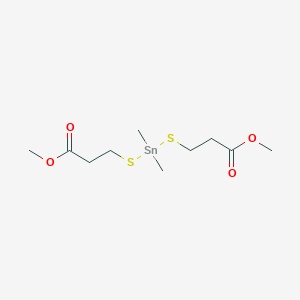
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate typically involves the reaction of organotin precursors with specific reagents under controlled conditions. One common method involves the use of methyl esters and organotin halides in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where ligands attached to the tin atom are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Scientific Research Applications
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their function and activity. The pathways involved in its action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Uniqueness
Methyl 7,7-dimethyl-3-oxo-2-oxa-6,8-dithia-7-stannaundecan-11-oate is unique due to its specific structure, which includes a tin atom bonded to a complex organic framework. This structure imparts unique chemical and biological properties, making it distinct from other organotin compounds.
Properties
CAS No. |
86100-24-5 |
|---|---|
Molecular Formula |
C10H20O4S2Sn |
Molecular Weight |
387.1 g/mol |
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl-dimethylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C4H8O2S.2CH3.Sn/c2*1-6-4(5)2-3-7;;;/h2*7H,2-3H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
BJBDHTVHDNRENY-UHFFFAOYSA-L |
Canonical SMILES |
COC(=O)CCS[Sn](C)(C)SCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)

![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
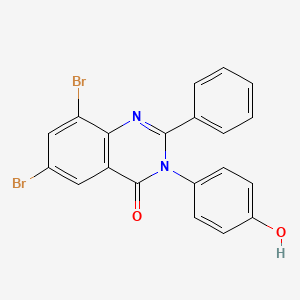
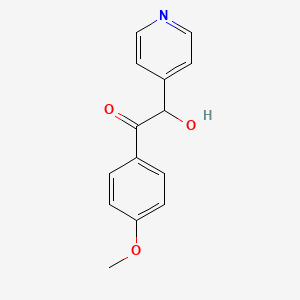
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)

